Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[3-(trifluoromethyl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-8-7(10(11,12)13)4-3-5-14-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJGJXTCGWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Pyridine and Trifluoromethyl Group Chemistry in Organic Synthesis
The combination of a pyridine (B92270) ring and a trifluoromethyl group within a single molecule, as seen in trifluoromethylpyridine (TFMP) derivatives, gives rise to unique physicochemical properties that are highly advantageous in the development of biologically active compounds. myskinrecipes.comnih.gov The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a common feature in many natural products and synthetic drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a favored scaffold in medicinal chemistry.
The trifluoromethyl group (-CF3), on the other hand, is a powerful modulator of a molecule's properties. The high electronegativity of the fluorine atoms can significantly alter the electronic nature of the pyridine ring, influencing its reactivity and the acidity or basicity of nearby functional groups. myskinrecipes.com Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. myskinrecipes.com It can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. The synergistic effect of the pyridine ring and the trifluoromethyl group has led to the successful development of numerous agrochemicals and pharmaceuticals. myskinrecipes.commdpi.com In the crop protection industry, over half of the pesticides introduced in the last two decades contain fluorine, with a significant portion of those featuring a trifluoromethyl group. myskinrecipes.commdpi.com
Significance of Ethyl Acetate Moieties in Chemical Scaffolds
The ethyl acetate (B1210297) moiety is a versatile and widely utilized functional group in organic chemistry. mzcloud.orggoogle.com It is an ester formed from ethanol (B145695) and acetic acid and is recognized for its utility as both a solvent and a reactive intermediate in the synthesis of a wide array of organic compounds. mzcloud.orggoogle.com The presence of the ester functional group in a chemical scaffold provides a reactive handle for a variety of chemical transformations. mzcloud.org
One of the most common reactions involving the ethyl acetate moiety is hydrolysis, which cleaves the ester bond to yield a carboxylic acid and ethanol. google.comgoogle.com This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid is a necessary precursor. Additionally, the ester can undergo transesterification reactions, allowing for the introduction of different alcohol fragments. mzcloud.org The ethyl acetate group can also participate in condensation reactions, such as the Claisen condensation, to form carbon-carbon bonds, a fundamental process in the construction of larger molecular frameworks. Its role as a building block is crucial in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Overview of the Research Landscape for Ethyl 2 3 Trifluoromethyl Pyridin 2 Yl Acetate
Strategic Retrosynthetic Analysis of the this compound Skeleton
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of logical bond disconnections. scitepress.orgadvancechemjournal.com For this compound, the most logical and common retrosynthetic disconnection is the C-C bond between the C2 position of the pyridine ring and the α-carbon of the ethyl acetate side chain.
This primary disconnection suggests two key synthons:
A 2-pyridyl synthon with an electrophilic character at the C2 position, substituted with a trifluoromethyl group at C3. The most practical chemical equivalent for this synthon is a 2-halo-3-(trifluoromethyl)pyridine, such as 2-chloro-3-(trifluoromethyl)pyridine (B31430).
An ethyl acetate enolate synthon , which possesses nucleophilic character at the α-carbon. This can be generated from ethyl acetate using a strong base or accessed via other organometallic reagents.
A secondary, more complex retrosynthetic approach would involve the deconstruction of the pyridine ring itself. Methodologies such as the Hantzsch pyridine synthesis or Knorr synthesis could be considered, where the target molecule is built from acyclic precursors already containing the trifluoromethyl and ethyl acetate fragments. advancechemjournal.com However, the functionalization of a pre-existing, correctly substituted pyridine ring is often more direct and efficient for this specific substitution pattern.
Precursor Synthesis and Functionalization Routes
The synthesis of this compound is logically divided into the preparation of the core heterocyclic structure and the subsequent introduction of the side chain.
The synthesis of trifluoromethylpyridines (TFMPs) is a critical first step. Industrial and laboratory-scale syntheses generally follow two main pathways: the modification of a pre-existing ring or the construction of the ring from a trifluoromethyl-containing building block. jst.go.jpnih.govresearchgate.net
There are three primary methods for preparing TFMP derivatives:
Halogen Exchange: This method typically involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor using hydrogen fluoride (B91410) (HF). jst.go.jpnih.govevitachem.com
Ring Construction: This approach utilizes a building block that already contains the trifluoromethyl group in a cyclocondensation reaction to form the pyridine ring. jst.go.jpnih.gov
Direct Trifluoromethylation: This involves the direct introduction of a CF₃ group onto the pyridine ring using a trifluoromethyl active species, such as trifluoromethyl copper. jst.go.jpnih.gov
For the synthesis of an intermediate suitable for the target molecule, such as 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), a simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (>300°C) over a transition metal-based catalyst is a well-established industrial approach. jst.go.jpnih.gov In this process, the methyl group of 3-picoline is first chlorinated and fluorinated to yield 3-(trifluoromethyl)pyridine. Subsequent nuclear chlorination of the pyridine ring provides a mixture of chlorinated products, including the desired 2,3-CTF as a minor product, which can be separated for further use. jst.go.jpnih.gov
| Method | Typical Starting Material | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Halogen Exchange | 3-(Trichloromethyl)pyridine | HF, Metal Halide Catalyst | Fluorination of a trichloromethyl group to a trifluoromethyl group. Often requires high temperatures and pressures. | jst.go.jpevitachem.com |
| Simultaneous Vapor-Phase Reaction | 3-Picoline | Cl₂, HF, Transition Metal Catalyst | A one-step process combining chlorination and fluorination at high temperatures to produce various chlorinated TFMPs. | jst.go.jpnih.gov |
| Cyclocondensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Ammonia, Aldehydes/Ketones | Construction of the pyridine ring from acyclic precursors containing the CF₃ moiety. | researchgate.netresearchoutreach.org |
With a suitable precursor like 2-chloro-3-(trifluoromethyl)pyridine in hand, the ethyl acetate side chain can be introduced. A classic method involves the nucleophilic substitution reaction with an enolate of ethyl acetate. The reaction is typically carried out by deprotonating ethyl acetate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to form the lithium enolate. This potent nucleophile can then displace the halide at the C2 position of the pyridine ring to form the desired C-C bond.
An alternative approach involves an aldol-like cyclocondensation, where ester enolates react with aminoaldehydes or ketones. nih.gov While this method typically leads to pyridin-2-ones, modifications could potentially be developed for the synthesis of pyridine acetates. The synthesis of various ethyl 2-pyridylacetate (B8455688) derivatives has been reported, highlighting the feasibility of attaching this side chain to the pyridine core. mdpi.comacs.org
Direct Synthesis Approaches to this compound
One-pot and cascade reactions offer an elegant and efficient way to synthesize complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. rsc.org Several one-pot methodologies have been developed for the synthesis of highly functionalized pyridines. organic-chemistry.orgacs.orgorganic-chemistry.org For example, a rhodium-catalyzed reaction between isoxazoles and vinyldiazo compounds leads to a ring expansion that, after rearrangement and oxidation, yields substituted pyridines. organic-chemistry.org Another strategy involves a base-catalyzed three-component reaction of ynals, isocyanates, amines, and alcohols to provide highly decorated pyridine derivatives. organic-chemistry.org
While these specific examples may not directly produce this compound, they showcase the power of cascade reactions. A hypothetical one-pot synthesis for the target molecule could involve the condensation of a trifluoromethyl-containing building block, an amine source, and a precursor for the ethyl acetate side chain under conditions that promote sequential cyclization and aromatization.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are highly relevant for attaching the ethyl acetate side chain to the pyridine ring. umb.eduustc.edu.cn Palladium catalysts are most commonly employed for such transformations. researchgate.net
Several cross-coupling reactions could be adapted for this synthesis:
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound. ustc.edu.cn For this target, 2-chloro-3-(trifluoromethyl)pyridine could be coupled with the zinc enolate of ethyl acetate (a Reformatsky-type reagent) in the presence of a palladium catalyst.
Suzuki Coupling: While typically used for C(sp²)-C(sp²) bond formation, modifications allow for coupling with C(sp³) centers. ustc.edu.cn A boron-containing equivalent of the ethyl acetate enolate could be coupled with the halopyridine precursor. Ligand-free, palladium-catalyzed Suzuki reactions have been shown to be effective for the synthesis of 2-arylpyridines. rsc.org
Stille Coupling: This involves the reaction of an organohalide with an organostannane. rsc.org A tin-based enolate or a related organostannane reagent could serve as the coupling partner for the 2-halopyridine. Palladium-catalyzed coupling of allylic acetates with organostannanes demonstrates the utility of this approach for related structures. organic-chemistry.org
| Reaction Name | Pyridine Substrate | Side Chain Precursor | Catalyst System | Key Features | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | 2-Halo-3-(CF₃)pyridine | Zinc enolate of ethyl acetate | Pd(0) or Ni(0) complex | High functional group tolerance and reactivity of organozinc reagents. | ustc.edu.cn |
| Suzuki Coupling | 2-Halo-3-(CF₃)pyridine | Boryl-substituted ethyl acetate | Pd(0) complex + Base | Stability and low toxicity of organoboron reagents. | ustc.edu.cnrsc.org |
| Stille Coupling | 2-Halo-3-(CF₃)pyridine | Stannyl-substituted ethyl acetate | Pd(0) complex | Tolerant of a wide range of functional groups, but tin reagents are toxic. | rsc.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination (variant) | 2-Halo-3-(CF₃)pyridine | Ethyl acetate (via C-H activation) | Pd complex + Ligand + Base | Direct C-H functionalization is an atom-economical approach. | ustc.edu.cn |
These advanced methodologies provide a versatile toolkit for the synthesis of this compound, enabling its production for further applications in chemical research and development.
Nucleophilic Substitution and Condensation Reactions
The synthesis of this compound and its analogs often involves key nucleophilic substitution and condensation reactions. In a typical nucleophilic substitution pathway, a suitable pyridine precursor bearing a leaving group at the 2-position is reacted with an ethyl acetate enolate or a related nucleophile. For instance, the reaction of 2-chloro-3-(trifluoromethyl)pyridine with the sodium salt of ethyl acetate would yield the target compound. The efficiency of this reaction is contingent on the nature of the leaving group, the solvent, and the reaction temperature.
Condensation reactions, particularly the Claisen condensation, represent another powerful strategy. organic-chemistry.org This method involves the reaction of a pyridine-containing ester with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium hydride, to form a β-keto ester. organic-chemistry.org Subsequent decarboxylation of this intermediate can lead to the desired product. A variation of this approach is the tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction, which has been shown to be an efficient method for synthesizing trifluoromethyl ketones. organic-chemistry.org This process involves the reaction of enolizable ketones with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride. organic-chemistry.org
The table below summarizes various synthetic approaches for related pyridine derivatives, highlighting the diversity of reactants and reaction types employed.
| Product | Reactants | Reaction Type | Reference |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 2-mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | Nucleophilic Substitution | nih.gov |
| Ethyl 3-(pyridin-2-ylamino) propanoate | 2-aminopyridine, Ethyl acrylate | Hydroamination | google.com |
| 2-Hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester | 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal, Ethyl cyanoacetate | Condensation | nih.gov |
| Ethyl 2-{[3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl]thio}acetate | Not specified | Not specified | mzcloud.org |
Stereoselective Synthesis and Chiral Analogues
The development of stereoselective synthetic methods is crucial for accessing chiral analogs of this compound, which are of significant interest in medicinal chemistry due to the often-differing biological activities of enantiomers. Asymmetric synthesis strategies can be employed to introduce chirality at the α-carbon of the acetate moiety.
One common approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the acetate group, directing the stereochemical outcome of a subsequent alkylation or other C-C bond-forming reaction. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
Alternatively, catalytic asymmetric methods offer a more atom-economical approach. researchgate.net Chiral catalysts, such as those based on transition metals complexed with chiral ligands, can catalyze the enantioselective addition of a nucleophile to a pyridine-containing electrophile or the asymmetric alkylation of a prochiral enolate. For example, rhodium(III)-catalyzed chelation-assisted C–H bond activation and annulation has been used for the synthesis of 2-trifluoromethylindolines. While not directly applied to the target compound, this methodology demonstrates the potential of transition metal catalysis in constructing complex molecules with trifluoromethyl groups.
The synthesis of chiral drugs often relies on the introduction of stereocenters through various methods, including the use of chiral building blocks, enzymatic resolutions, and asymmetric catalysis. For instance, the synthesis of the oncological drug Lorlatinib involves an enantioselective reduction using a biocatalyst to create a key chiral alcohol intermediate. mdpi.com Similarly, the single chiral carbon in Elobixibat Hydrate is generated during an acid-ester coupling with a chiral amine. mdpi.com These examples from the pharmaceutical industry highlight established strategies that could be adapted for the stereoselective synthesis of this compound analogs.
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable manufacturing processes. unibo.itwjpps.com Key considerations include the selection of greener solvents and the maximization of atom economy. unibo.itwjpps.com
The choice of solvent has a significant impact on the environmental footprint of a synthetic process. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign alternatives. mdpi.com For the synthesis of this compound, replacing hazardous solvents like dichloromethane (B109758) or dimethylformamide with greener options such as ethyl acetate, ethanol (B145695), or even water, where feasible, is a primary goal. mdpi.comrsc.org
Recent research has focused on developing solvent selection guides to aid chemists in choosing more sustainable options. mdpi.com For instance, ethyl acetate is often considered a greener alternative to many common solvents. rsc.org The polymerization of 2-ethyl-2-oxazoline, for example, has been successfully demonstrated in ethyl acetate as a replacement for acetonitrile (B52724) and chlorobenzene. rsc.org Minimizing the total volume of solvent used is another crucial aspect of green synthesis, which can be achieved through process intensification techniques such as running reactions at higher concentrations.
The following table provides a general classification of common solvents based on their green chemistry credentials.
| Solvent Class | Examples | Green Chemistry Consideration |
| Recommended | Water, Ethanol, Methanol (B129727), Ethyl acetate | Generally low toxicity and environmental impact. unibo.it |
| Problematic | Dichloromethane, Chloroform, Benzene, Toluene | Often toxic, carcinogenic, or environmentally persistent. mdpi.com |
| Usable with caution | Acetonitrile, Tetrahydrofuran, Dimethylformamide | May have some toxicity or environmental concerns but are often necessary for specific reactions. |
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wjpps.comresearchgate.net It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, multiplied by 100.
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Synthetic routes with high atom economy are preferred as they generate less waste. rsc.org Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies. rsc.org
Reactivity of the Pyridine Ring System
The electronic properties of the pyridine ring in this compound are significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group. evitachem.comyoutube.com This group deactivates the aromatic ring, making it less susceptible to electrophilic attack while activating it towards nucleophilic substitution. evitachem.comwikipedia.org
Electrophilic Aromatic Substitution Reactions
The pyridine ring is inherently electron-deficient, a characteristic that is further intensified by the CF3 group. clockss.org Consequently, electrophilic aromatic substitution (SEAr) reactions on the pyridine ring of this compound are generally challenging and require harsh reaction conditions. chemrxiv.org The electron-withdrawing nature of both the nitrogen atom and the trifluoromethyl group makes the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comwikipedia.org
Research on related trifluoromethyl-substituted pyridines indicates that electrophilic substitution, when it does occur, is highly regioselective. chemrxiv.org The substitution pattern is dictated by the deactivating and directing effects of the existing substituents.
Nucleophilic Aromatic Substitution on Halogenated Analogues
In contrast to its low reactivity towards electrophiles, the pyridine ring in this compound is activated for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present on the ring. wikipedia.orglibretexts.org The electron-withdrawing trifluoromethyl group helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. wikipedia.orglibretexts.org
For instance, studies on analogous 3-nitropyridine-4-carboxylates have shown successful nucleophilic aromatic substitution of the nitro group with various nucleophiles, including fluoride ions. mdpi.comresearchgate.net This suggests that halogenated derivatives of this compound would readily undergo SNAr reactions.
| Substrate | Nucleophile | Product | Conditions | Reference |
|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | DMSO, 120 °C | mdpi.com |
| Halogenated Pyridine | Amine | Aminopyridine | - | nih.gov |
N-Oxidation and Heterocyclic Transformations
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. researchgate.net This transformation alters the electronic properties of the ring, enhancing its reactivity towards both nucleophilic and electrophilic substitutions, typically at the 2- and 4-positions. researchgate.net The resulting N-oxide can then be deoxygenated to yield the desired substituted pyridine derivative. researchgate.net Pyridine N-oxides have been utilized in trifluoromethylation reactions using reagents like trifluoroacetic anhydride, a process that can be photochemically promoted. nih.gov
Furthermore, the pyridine-2-yl acetate scaffold can be a precursor for various heterocyclic transformations. For example, derivatives of ethyl 2-(pyridin-2-yl)acetate can be converted into more complex heterocyclic systems such as thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles. mdpi.com These transformations often begin with the conversion of the ester to a hydrazide, which then serves as a versatile intermediate. mdpi.com
Transformations Involving the Ethyl Acetate Moiety
The ethyl acetate group at the 2-position of the pyridine ring provides another site for chemical modification, including reactions at the ester carbonyl and the adjacent α-carbon.
Ester Hydrolysis and Transesterification
The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid. This carboxylic acid can then serve as a starting material for the synthesis of other derivatives.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a feasible transformation. researchgate.netscielo.br This reaction is typically catalyzed by an acid or a base and can be used to introduce different alkyl groups into the ester moiety.
| Reaction | Reagents | Product | General Conditions |
|---|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid | Heating |
| Transesterification | R'OH, H⁺ or base | Alkyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate | - |
Reactions at the α-Carbon (e.g., C-H activation, condensation, alkylation)
The α-carbon of the ethyl acetate group, being adjacent to both the carbonyl group and the pyridine ring, possesses acidic protons. This acidity allows for deprotonation by a suitable base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. libretexts.org
C-H Activation: The C-H bonds at the α-position can be activated, often with the aid of a transition metal catalyst, to introduce various functional groups. rsc.orgrsc.orgnih.gov This strategy provides a direct route to functionalized pyridine derivatives.
Condensation Reactions: The enolate derived from this compound can act as a nucleophile in condensation reactions, such as the Claisen condensation or aldol-type reactions, with other carbonyl compounds. youtube.comichem.md These reactions are fundamental for building more complex molecular architectures.
Alkylation: The enolate can also be alkylated by reacting it with an alkyl halide. libretexts.org This reaction allows for the introduction of various alkyl substituents at the α-position, further diversifying the molecular structure.
| Reaction Type | Key Reagent/Catalyst | General Product Type |
|---|---|---|
| C-H Activation | Transition Metal Catalyst (e.g., Pd) | α-Functionalized Acetate |
| Condensation | Base, Carbonyl Compound | β-Keto Ester or β-Hydroxy Ester |
| Alkylation | Base, Alkyl Halide | α-Alkyl Acetate |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. This stability allows the CF3 group to remain intact under a variety of reaction conditions, making it a reliable fixture in molecular design. The synthesis of trifluoromethylpyridines often involves harsh conditions, such as the fluorination of trichloromethylpyridines using hydrogen fluoride at elevated temperatures and pressures, which underscores the robustness of the resulting CF3 group.
The primary influence of the trifluoromethyl group on the pyridine ring is its strong electron-withdrawing nature. This effect deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions challenging at the carbon atoms of the ring. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing substituent. In the case of this compound, the CF3 group at the 3-position significantly lowers the electron density of the entire aromatic system. This electronic modification is a key determinant of the molecule's reactivity in various chemical transformations.
The electron-deficient character of the pyridine ring can be leveraged in various functionalization reactions. For instance, the activation of pyridines with Lewis acids can facilitate nucleophilic attack. While specific studies on this compound are limited, it is plausible that complexation of a Lewis acid with the pyridine nitrogen would further enhance the electrophilicity of the ring, potentially enabling reactions that are otherwise difficult to achieve. nih.govbath.ac.uk
While the trifluoromethyl group itself is generally stable, the pyridine ring it is attached to can be a site for further functionalization. The presence of the CF3 group can direct these functionalizations to specific positions. For instance, C-H functionalization of pyridine derivatives is a powerful tool for introducing molecular complexity. researchgate.netnih.govnih.gov
In related trifluoromethyl-substituted pyridines, selective C-H functionalization at positions meta to the trifluoromethyl group has been achieved through strategies involving dearomatization of the pyridine ring. nih.gov This approach temporarily disrupts the aromaticity, enabling the introduction of various functional groups at otherwise unreactive positions. Another strategy involves the use of transition metal catalysis to achieve site-selective C-H activation. For example, nickel-catalyzed C3-alkenylation of pyridines has been demonstrated, overcoming the intrinsic electronic preference for reaction at the C2 and C4 positions. chemrxiv.org
Although direct functionalization of the trifluoromethyl group is challenging due to the strength of the C-F bonds, reactions involving this group are not entirely unknown. In some contexts, particularly in the presence of strong Lewis acids, fluoride abstraction from a trifluoromethyl group can occur, initiating further reactivity. acs.org However, for most synthetic applications involving this compound, the trifluoromethyl group is expected to act as a stable and directing substituent.
Table 1: Influence of Trifluoromethyl Group on Pyridine Reactivity
| Property | Influence of Trifluoromethyl Group |
| Electron Density | Significantly reduces electron density of the pyridine ring. |
| Reactivity towards Electrophiles | Deactivates the pyridine ring towards electrophilic substitution. |
| Reactivity towards Nucleophiles | Activates the pyridine ring towards nucleophilic substitution. |
| Stability | High thermal and chemical stability under various reaction conditions. |
| Directing Effect | Can direct incoming substituents to specific positions on the pyridine ring. |
Mechanistic Studies of Key Chemical Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. While specific mechanistic studies on this exact molecule are not extensively documented, insights can be drawn from related systems.
Kinetic studies on the hydrolysis of related ethyl pyridylacetate derivatives can provide a framework for understanding the reactivity of the ester functionality in this compound. The hydrolysis of esters is a well-studied reaction, and the rate is influenced by the electronic nature of the substituents on the pyridine ring. researchgate.netresearchgate.net The electron-withdrawing trifluoromethyl group is expected to make the carbonyl carbon of the ester more electrophilic, potentially accelerating the rate of hydrolysis under both acidic and basic conditions.
Spectroscopic methods such as NMR and IR are invaluable for elucidating reaction pathways by identifying intermediates and products. For instance, in the synthesis of substituted N-arylpyridinium compounds from precursors bearing a trifluoromethyl group, NMR spectroscopy has been instrumental in characterizing key intermediates like 3-perfluoroalkyl-N,N'-diaryl-1,5-diazapentadienes. mdpi.comnih.gov The proposed mechanism involves a cascade of reactions including a Diels-Alder or Aza-Robinson cyclization. mdpi.comnih.gov
For reactions involving the functionalization of the pyridine ring, spectroscopic analysis can confirm the position of substitution. In the context of C3-selective trifluoromethylation of pyridine rings, mechanistic studies indicated the formation of N-silyl enamine and trifluoromethylated enamine intermediates, which were likely identified through spectroscopic means. chemrxiv.orgacs.org
Table 2: Spectroscopic Data for Related Pyridine Derivatives
| Compound Class | Spectroscopic Technique | Key Observables for Mechanistic Insight |
| N-Arylpyridiniums | 1H NMR, 13C NMR | Characterization of diazapentadiene intermediates. |
| Functionalized Pyridines | 1H NMR, 19F NMR | Determination of regioselectivity of substitution. |
| Pyridinium (B92312) Intermediates | NMR Spectroscopy | Identification of transient species in solution. |
Catalysts and reagents play a pivotal role in dictating the selectivity of reactions involving trifluoromethyl-substituted pyridines. In the absence of a catalyst, the inherent electronic properties of the molecule often direct the course of the reaction. However, the use of specific catalysts can override these intrinsic preferences to achieve desired regioselectivities.
Transition metal catalysts are widely employed for the C-H functionalization of pyridines. For example, nickel catalysts have been shown to direct alkenylation to the C3 position of the pyridine ring, a position that is typically less reactive than C2 and C4. chemrxiv.org The selectivity is often controlled by the nature of the ligand coordinated to the metal center. Photocatalysis has also emerged as a powerful tool for the site-selective functionalization of pyridinium derivatives under mild conditions. acs.org
Lewis acids are another important class of reagents that can influence reaction selectivity. By coordinating to the nitrogen atom of the pyridine ring, a Lewis acid can enhance the electrophilicity of the ring system and direct nucleophilic attack to specific positions. nih.govbath.ac.uk The choice of Lewis acid can be critical in achieving the desired outcome. For instance, in the trifluoromethylthiolation of heteroaromatics, certain Lewis acids like FeCl3 in combination with AgSbF6 were found to be effective, while others like AuCl3 and Cu(OTf)2 were inactive. doi.org
In the context of C3-selective trifluoromethylation of pyridines, a nucleophilic activation strategy involving hydrosilylation followed by reaction with an electrophilic trifluoromethylating reagent has been developed. chemrxiv.orgacs.org This two-step process, which likely proceeds through an enamine intermediate, highlights how a sequence of reagents can be used to achieve a challenging transformation with high regioselectivity.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 3 Trifluoromethyl Pyridin 2 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, providing atom-level information on the molecular structure. Experiments are typically conducted in a deuterated solvent such as deuterochloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. acs.org
The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region, typically downfield due to the deshielding effects of the aromatic system and the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group.
The three protons on the pyridine ring (H-4, H-5, and H-6) would likely present as a complex set of multiplets. Based on analogous 2,3-disubstituted pyridine compounds, the H-6 proton is expected to be the most deshielded, appearing as a doublet of doublets or a triplet. rsc.orgchemicalbook.com The ethyl ester group gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃), resulting from coupling with the adjacent protons. The methylene protons of the acetate (B1210297) group (-CH₂-COOEt) are anticipated to appear as a singlet, as they lack adjacent protons for coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | dd | 1H | Pyridine H-6 |
| ~7.9 | dd | 1H | Pyridine H-4 |
| ~7.5 | dd | 1H | Pyridine H-5 |
| ~4.2 | q | 2H | -O-CH₂ -CH₃ |
| ~4.0 | s | 2H | Pyridine-CH₂ -COO- |
| ~1.2 | t | 3H | -O-CH₂-CH₃ |
Note: Predicted values are based on spectral data from structurally similar compounds. Actual experimental values may vary.
The ¹³C NMR spectrum provides a detailed map of the carbon framework. Ten distinct signals are expected for this compound. The carbon of the ester carbonyl group (C=O) is typically observed in the range of 165-175 ppm. The five carbons of the pyridine ring will appear in the aromatic region.
A key feature is the coupling between the trifluoromethyl group and the carbon skeleton. The carbon atom directly attached to the CF₃ group (C-3) is expected to appear as a quartet due to ¹JC-F coupling. rsc.org Similarly, the carbon of the trifluoromethyl group itself will also be a quartet with a large coupling constant. nih.govrsc.org The remaining carbons of the ethyl acetate moiety will appear in the upfield aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |
| ~169.0 | s | C =O |
| ~155.0 | s | Pyridine C-2 |
| ~150.0 | s | Pyridine C-6 |
| ~139.0 | s | Pyridine C-4 |
| ~128.0 | q | Pyridine C-3 |
| ~124.0 | s | Pyridine C-5 |
| ~122.0 | q | -C F₃ |
| ~61.5 | s | -O-CH₂ -CH₃ |
| ~40.0 | s | Pyridine-CH₂ -COO- |
| ~14.0 | s | -O-CH₂-CH₃ |
Note: Predicted values are based on spectral data from structurally similar compounds like 3-(Trifluoromethyl)pyridine-2-carboxylic acid and 2-methoxy-3-(trifluoromethyl)pyridine. rsc.orgchemicalbook.com Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine-containing functional groups. For this compound, the spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. Since there are no other fluorine atoms in the molecule, this signal will appear as a singlet. The chemical shift is anticipated to be in the range of -62 to -68 ppm, which is characteristic for a CF₃ group attached to an aromatic ring. rsc.orgrsc.org
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would confirm the connectivity of the pyridine ring protons (H-4, H-5, H-6) and the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., linking the quartet at ~4.2 ppm to the carbon at ~61.5 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound and to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the determination of the elemental formula, serving as a powerful confirmation of the compound's identity. For this compound (C₁₀H₁₀F₃NO₂), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally determined value. A match within a few parts per million (ppm) provides high confidence in the assigned chemical formula.
Table 3: HRMS Data for this compound
| Ion | Elemental Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| [M+H]⁺ | C₁₀H₁₁F₃NO₂ | 248.0736 | ~248.0735 |
Note: Observed mass is a typical expected value; experimental results may vary slightly.
LC-MS for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) serves as an indispensable analytical technique in the synthesis and purification of this compound. Its high sensitivity and selectivity allow for precise monitoring of reaction progress and the assessment of product purity. In a typical synthetic route, LC-MS is employed to track the consumption of starting materials and the formation of the desired product over time. By analyzing aliquots from the reaction mixture, chemists can determine the optimal reaction time, preventing the formation of byproducts from over-reaction and ensuring the complete conversion of reactants.
For purity assessment, LC-MS is utilized to detect and quantify the target compound alongside any residual starting materials, reagents, or side-products in the crude mixture. The liquid chromatography component separates these different species based on their affinity for the stationary phase, resulting in distinct peaks on the chromatogram. The mass spectrometer then provides mass-to-charge ratio (m/z) data for each peak, confirming the identity of this compound and helping to identify unknown impurities. This dual-verification process is crucial for ensuring the quality of the final product and for guiding purification strategies, such as column chromatography or recrystallization. The technique's ability to handle complex matrices makes it particularly suitable for analyzing crude reaction mixtures with minimal sample preparation. acs.org
Fragmentation Pathway Analysis
Mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI), provides critical structural information through the analysis of fragmentation patterns. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its structure and established fragmentation rules for similar compounds, such as esters and pyridine derivatives. nih.govwvu.eduuni-halle.de
Upon ionization in positive ion mode, the molecule would likely form a protonated molecular ion [M+H]⁺. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses. Key fragmentation pathways would likely involve the ester group and the trifluoromethyl-substituted pyridine ring.
A primary fragmentation event would be the cleavage of the ester's ethoxy group. This could occur via two main routes:
Loss of ethanol (B145695) (C₂H₅OH): A common rearrangement process for ethyl esters, leading to a stable acylium ion.
Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a different acylium ion.
Loss of ethylene (B1197577) (C₂H₄): Through a McLafferty rearrangement if sterically feasible, leading to the formation of a carboxylic acid radical cation.
Another significant fragmentation would involve the pyridine ring and its substituents. The C-C bond between the pyridine ring and the acetate group could cleave, leading to fragments corresponding to the substituted pyridine ring and the ethyl acetate moiety. The robust C-F bonds of the trifluoromethyl group mean that the loss of a fluorine atom is less likely than the cleavage of larger functional groups.
A proposed fragmentation pathway is detailed in the table below.
Table 1: Predicted ESI-MS Fragmentation for this compound
| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 234.07 | [C₁₀H₁₀F₃NO₂ + H]⁺ | - | Protonated molecular ion |
| 206.04 | [C₈H₅F₃NO + H]⁺ | C₂H₄ | Loss of ethylene via McLafferty rearrangement from the ethyl ester group. |
| 188.03 | [C₈H₄F₃NO]⁺ | C₂H₅OH | Loss of ethanol from the protonated molecular ion. |
| 160.03 | [C₇H₄F₃N]⁺ | CO, C₂H₅OH | Subsequent loss of carbon monoxide (CO) from the ion at m/z 188. |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the ester, the aromatic pyridine ring, and the trifluoromethyl group.
The most prominent peak would be the strong absorption from the ester carbonyl (C=O) stretch , typically found in the range of 1735-1750 cm⁻¹. The exact position is influenced by the electronic effects of the adjacent pyridine ring. The C-O stretching vibrations of the ester group are also expected to produce strong bands in the 1100-1300 cm⁻¹ region.
The trifluoromethyl (CF₃) group will exhibit very strong and characteristic absorption bands due to C-F stretching, typically appearing in the 1100-1400 cm⁻¹ range. These bands are often intense and can sometimes overlap with other signals in the fingerprint region. The aromatic pyridine ring will show C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, as well as C-H stretching vibrations above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl Acetate Moiety | 2850 - 3000 | Medium |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong |
| C=C / C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |
| C-F Stretch | Trifluoromethyl Group | 1100 - 1400 | Very Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic ring and other non-polar or symmetric bonds. researchgate.netspectroscopyonline.com
The symmetric vibrations of the pyridine ring are expected to produce strong signals in the Raman spectrum, particularly the ring breathing modes, which typically appear in the 990-1050 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic groups (around 2850-3000 cm⁻¹) will also be visible.
While the carbonyl (C=O) stretch is strong in the IR spectrum, it often appears as a weaker band in the Raman spectrum. Conversely, the symmetric stretching of the trifluoromethyl (CF₃) group can give rise to a moderately intense Raman signal. The fingerprint region below 1500 cm⁻¹ will contain a series of bands corresponding to various bending and stretching modes, providing a unique spectral signature for the molecule.
Table 3: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | Ethyl Acetate Moiety | 2850 - 3000 | Strong |
| C=O Stretch | Ester Carbonyl | 1730 - 1750 | Weak to Medium |
| Aromatic Ring Stretch | Pyridine Ring | 1550 - 1610 | Strong |
| C-F Symmetric Stretch | Trifluoromethyl Group | 700 - 800 | Medium |
X-ray Crystallography for Solid-State Structure Determination
Conformational Analysis and Intermolecular Interactions
In the solid state, the conformation of this compound would be influenced by a balance of intramolecular steric effects and intermolecular packing forces. The dihedral angle between the plane of the pyridine ring and the plane of the ester group is a key conformational parameter. nih.gov It is likely that these two planes would not be coplanar due to steric hindrance between the ester group and the substituents on the pyridine ring.
Intermolecular interactions are expected to play a significant role in the crystal packing. Potential interactions include:
π-π Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. researchgate.netnih.gov
C-H···O Hydrogen Bonds: Weak hydrogen bonds could form between the C-H bonds of the pyridine ring or the ethyl group and the oxygen atoms of the ester carbonyl group of neighboring molecules. researchgate.net
These collective interactions would dictate the formation of a stable, three-dimensional crystal lattice. The specific packing motif, whether it be herringbone, layered, or another arrangement, would be a direct consequence of optimizing these non-covalent forces.
Other Analytical Techniques for Characterization and Quantification
Beyond the primary spectroscopic methods, a suite of other analytical techniques is essential for the comprehensive characterization and quantification of this compound. These methods are particularly crucial for assessing purity, monitoring reaction progress, and developing robust quality control procedures. Among these, chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools in the analytical chemist's arsenal.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is frequently employed to monitor the progress of its synthesis, identify the presence of impurities, and determine appropriate solvent systems for larger-scale purification by column chromatography.
In a typical TLC analysis of this compound, a silica (B1680970) gel plate is utilized as the stationary phase due to its polar nature, which effectively separates compounds based on their polarity. The mobile phase, or eluent, is a solvent or a mixture of solvents that travels up the plate via capillary action. For this compound, a common mobile phase system is a mixture of petroleum ether and ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation of the target compound from starting materials, by-products, and other impurities.
The position of the compound on the developed TLC plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. This value is characteristic of the compound in a specific TLC system. While specific Rƒ values can vary depending on the exact conditions (e.g., plate manufacturer, temperature, and chamber saturation), typical values for related trifluoromethylpyridine derivatives in a petroleum ether/ethyl acetate system have been reported, often used as a benchmark for purification. For instance, in the purification of similar compounds, Rƒ values are used to identify the fractions containing the desired product during column chromatography.
Visualization of the compound on the TLC plate is typically achieved under UV light at 254 nm, as the pyridine ring and other chromophores in the molecule absorb UV radiation, appearing as dark spots on a fluorescent background.
Table 1: Illustrative TLC Data for a Related Trifluoromethylpyridine Derivative
| Parameter | Value |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Petroleum Ether : Ethyl Acetate (20:1) |
| Reported Rƒ Value | 0.50 |
| Visualization | UV Light (254 nm) |
This data is for 6-Ethyl-2-phenyl-3-(trifluoromethyl)pyridine and serves as an example of typical TLC conditions and results for this class of compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound with high resolution and sensitivity. It is the preferred method for purity determination and quantitative analysis in research and quality control settings.
In HPLC, the sample is passed through a column packed with a stationary phase under high pressure. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound like this compound, which possesses moderate polarity, reversed-phase HPLC is a commonly employed technique.
A typical reversed-phase HPLC setup for this analysis would involve a C18 column as the stationary phase. The C18 packing consists of silica particles that have been surface-modified with octadecylsilyl groups, creating a non-polar stationary phase. The mobile phase is typically a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.
The compound is detected as it elutes from the column using a UV detector, typically set at a wavelength where the analyte exhibits maximum absorbance. The time it takes for the analyte to pass through the column and reach the detector is known as the retention time (tᵣ), which is a characteristic identifier for the compound under a specific set of HPLC conditions. By comparing the retention time of a sample to that of a known standard, the presence of this compound can be confirmed. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification.
While specific retention times are highly dependent on the exact HPLC system and method parameters, the development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for this compound, well-separated from any potential impurities.
Table 2: Typical HPLC Method Parameters for Analysis of Related Organic Compounds
| Parameter | Description |
| Chromatographic Mode | Reversed-Phase |
| Stationary Phase | C18 (Octadecylsilyl silica gel) |
| Mobile Phase | Acetonitrile / Water or Methanol / Water (often with acid modifier) |
| Detector | UV-Vis Absorbance |
| Quantification | Peak Area Integration |
Computational Chemistry and Theoretical Modeling of Ethyl 2 3 Trifluoromethyl Pyridin 2 Yl Acetate
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and properties of molecules. semanticscholar.org It is frequently employed to calculate various molecular descriptors.
Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy gap between them indicates chemical stability. researchgate.net The Molecular Electrostatic Potential (MEP) map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net
Despite the utility of these analyses, specific HOMO-LUMO energy values and detailed MEP maps for Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate are not available in the reviewed literature. General principles suggest that the electronegative trifluoromethyl group and the nitrogen atom in the pyridine (B92270) ring would significantly influence the electronic landscape of the molecule.
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface, the most stable conformations can be identified. For flexible molecules like this compound, which has rotatable bonds, this analysis would be particularly informative. However, no specific studies on its conformational analysis or energy landscapes have been published.
Prediction of Spectroscopic Properties
DFT calculations are often used to predict spectroscopic properties such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These theoretical spectra can aid in the interpretation of experimental data. A detailed theoretical spectroscopic analysis for this compound is not present in the current body of scientific literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. semanticscholar.orgnih.gov
Conformational Flexibility and Solvent Interactions
MD simulations could elucidate the conformational flexibility of this compound in various solvents, revealing how solvent molecules interact with different parts of the compound. nih.gov Such studies are critical for understanding its behavior in solution. At present, no MD simulation studies detailing these aspects for the target compound have been reported.
Investigation of Binding to Non-Human Macromolecular Targets
The interaction of small molecules with biological macromolecules is a key area of research, often investigated using molecular docking and MD simulations. While this compound may be of interest in medicinal chemistry, there are no published studies investigating its binding affinity or interaction with any non-human macromolecular targets.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Prediction of Binding Modes and Affinities with Non-Human Protein Targets (e.g., bacterial Sfp-PPTase)
No publicly accessible research details the molecular docking of this compound with any non-human protein targets, including the specified example of bacterial Sfp-phosphopantetheinyl transferase (PPTase). While related compounds may have been studied as inhibitors of various enzymes, specific binding mode predictions, interaction analyses (such as hydrogen bonding and hydrophobic interactions), and binding affinity calculations for this compound are not available in the literature.
Structure-Activity Relationship (SAR) Insights through Computational Approaches
Computational SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. These studies often involve the analysis of a series of related compounds to build predictive models. For this compound, there are no published computational studies that elucidate its structure-activity relationships. Such an analysis would typically involve comparing its calculated properties and docking scores to a range of structurally similar molecules to identify key features responsible for activity, but this information is not currently available.
Reaction Mechanism Simulations
Theoretical simulations of reaction mechanisms provide fundamental insights into the chemical transformations of a molecule, including the identification of intermediate structures, transition states, and the calculation of activation energies.
Transition State Analysis
There are no available computational studies that have performed a transition state analysis for reactions involving this compound. This type of analysis is critical for understanding the kinetics and feasibility of a chemical reaction at a molecular level.
Applications in Chemical Biology and Medicinal Chemistry Research Excluding Human Clinical Data
Role as a Key Building Block in Advanced Organic Synthesis
The compound serves as a fundamental component in the construction of more complex molecular architectures, leveraging the reactivity of its ester and methylene (B1212753) groups and the specific properties of the trifluoromethyl-substituted pyridine (B92270) core. nih.govrsc.org This makes it a valuable building block for developing new drugs, agrochemicals, and materials. rsc.org
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate and its derivatives are instrumental in synthesizing a variety of complex heterocyclic systems. The reactive methylene group adjacent to the pyridine ring and the ester functionality allows for cyclization and condensation reactions to form rings. Researchers have efficiently synthesized novel heterocyclic derivatives by linking the 2-pyridylacetate (B8455688) core with moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. nih.gov These reactions provide a pathway to diverse molecular scaffolds that are of interest in medicinal chemistry. The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can be advantageous in the design of bioactive molecules. myskinrecipes.com
Table 1: Examples of Heterocyclic Systems Derived from Pyridylacetate Precursors
| Precursor Moiety | Resulting Heterocycle | Significance |
|---|---|---|
| Pyridylacetate + Thiosemicarbazide | Thiosemicarbazide derivative | Intermediate for further cyclization |
| Pyridylacetate Derivative | 1,2,4-Triazole | Core structure in various bioactive compounds |
| Pyridylacetate Derivative | 1,3,4-Thiadiazole | Scaffold with known biological activities |
This table is generated based on synthetic pathways described for ethyl 2-(2-pyridylacetate) derivatives, illustrating the potential of such precursors in heterocyclic synthesis. nih.gov
A significant application of this compound and its analogs is in the agrochemical industry as a key intermediate in the synthesis of Fluopyram. google.compatsnap.com Fluopyram is a broad-spectrum fungicide and nematicide that functions by inhibiting succinate (B1194679) dehydrogenase. wikipedia.org
The synthesis of Fluopyram often involves multi-step processes where the trifluoromethylpyridine structure is a crucial component. For instance, a common synthetic route involves the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) with a malonic ester, followed by hydrolysis, decarboxylation, and other transformations to create the necessary side chain which is ultimately coupled with another aromatic moiety. google.comlew.ro this compound or related compounds can be central to forming the N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl} portion of the final Fluopyram molecule. google.compatsnap.com The efficiency of these synthetic routes is critical for the industrial production of this widely used agrochemical. lew.ro
Exploration of Biological Activity in vitro (Non-Human Specific Targets)
The trifluoromethylpyridine scaffold present in this compound is a common feature in molecules designed for biological screening. Derivatives of this compound have been investigated for various in vitro activities against non-human targets.
Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, involved in the biosynthesis of fatty acids and other primary and secondary metabolites. nih.gov This makes them an attractive target for the development of new antibiotics. nih.govresearchgate.net While direct inhibition studies on this compound are not prominently documented, derivatives containing the core pyridinyl structure have been explored as enzyme inhibitors. Research has demonstrated that compounds with related pharmacophores can inhibit bacterial PPTases. nih.gov For example, high-throughput screening methods have been developed to identify PPTase inhibitors, which are crucial for validating new chemical probes against these bacterial targets. nih.govmdpi.com The development of such inhibitors could facilitate a chemical genetics approach to isolate natural product synthases. nih.gov
Derivatives synthesized from pyridylacetate precursors have demonstrated notable in vitro antibacterial and antifungal properties. mdpi.comnih.gov Studies have evaluated a range of these compounds against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govmdpi.com For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria. nih.gov The introduction of a fluorine atom, a key feature of the trifluoromethyl group, has been shown to significantly enhance antibacterial activity. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Target Organism | Activity Level (MIC) | Reference |
|---|---|---|---|
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. aureus (ATCC 29213) | 2 µg/mL | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. pneumoniae (ATCC 49619) | 1 µg/mL | nih.gov |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21f) | S. aureus (ATCC 29213) | 2 µg/mL | nih.gov |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
These findings highlight the potential of the trifluoromethylpyridine scaffold as a basis for developing new antimicrobial agents, with research focusing on the mechanism of action at a molecular level.
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein, providing insights into potential biological activity. rjptonline.org This method has been applied to compounds containing trifluoromethylphenyl or pyridinyl structures to investigate their interactions with various protein targets, such as kinases, which are often implicated in cancer. rjptonline.orgnih.gov
Docking studies reveal the binding modes and energies of these ligands within the protein's active site. nih.gov The trifluoromethyl group can play a crucial role in these interactions, often participating in hydrophobic or halogen bond interactions with amino acid residues. rjptonline.org For instance, in a study of thiazolidin-4-one derivatives, molecules with trifluoro functionalities showed the most favorable interactions with tyrosine kinase, a key protein target. rjptonline.org These computational predictions help rationalize the design of more potent and selective inhibitors and guide further in vitro testing.
Table 3: Summary of Molecular Docking Interactions for a Representative Trifluoromethyl-Containing Ligand
| Parameter | Description |
|---|---|
| Target Protein | Tyrosine Kinase (PDB ID: 1T46) |
| Ligand Example | 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one |
| Predicted Binding Energy | Favorable (low affinity value) |
This table is based on findings for related trifluoromethyl-phenyl compounds, illustrating the principles of molecular interactions. rjptonline.org
Development of Research Tools and Probes
The development of research tools and chemical probes is a critical aspect of understanding biological systems and validating new drug targets. Compounds that are structurally related to this compound serve as important intermediates and scaffolds in the creation of these tools. The presence of a trifluoromethyl group and a pyridine ring allows for the fine-tuning of physicochemical properties, which is essential for developing selective and potent molecular probes.
Use in Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Derivatives of trifluoromethyl-substituted pyridines are often synthesized to explore these relationships. The electronic and steric properties imparted by the fluorine atoms can significantly impact a molecule's interaction with its biological target.
For instance, a related compound, ethyl 2,2-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetate, is utilized in medicinal chemistry for SAR studies. myskinrecipes.com The multiple fluorine atoms in this molecule influence its electronic and steric properties, making it a valuable tool for investigating how these characteristics affect biological activity. myskinrecipes.com Such studies are crucial for optimizing lead compounds in drug discovery.
Intermediates for Synthesis of Bioactive Molecules
This compound and its analogs often serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. Their chemical structure provides a versatile starting point for creating libraries of compounds that can be screened for various biological activities. For example, ethyl 2,2-difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is described as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. myskinrecipes.com
The synthesis of novel compounds with potential anticancer activity often involves intermediates with similar structural features. For example, the synthesis of novel pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising anticancer activity, starts from precursors that contain the trifluoromethyl-pyrazolo[3,4-b]pyridine core. While not the exact compound of interest, this demonstrates the utility of such scaffolds in generating molecules for biological screening.
Future Directions and Emerging Research Avenues for Ethyl 2 3 Trifluoromethyl Pyridin 2 Yl Acetate
Novel Synthetic Methodologies (e.g., flow chemistry, photocatalysis)
The synthesis of complex fluorinated molecules like Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate is continually evolving, with a strong emphasis on improving efficiency, safety, and sustainability. Two promising areas are flow chemistry and photocatalysis, which offer significant advantages over traditional batch processing.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful and green tool in organic synthesis, enabling unique chemical transformations under mild conditions. nih.gov This methodology could provide novel pathways for the synthesis or functionalization of the trifluoromethylpyridine core. For instance, photocatalytic methods could be developed for the direct C-H trifluoromethylation of a pyridine (B92270) precursor, offering a more atom-economical route than traditional methods that may require pre-functionalized starting materials. chemrxiv.org Furthermore, photocatalysis could be employed for late-stage functionalization, allowing for the introduction of diverse substituents onto the core structure to rapidly generate a library of derivatives.
Advanced Mechanistic Insights into its Reactivity
A deeper understanding of the reactivity of this compound is essential for predicting its behavior and designing new applications. The interplay between the electron-withdrawing trifluoromethyl group, the pyridine nitrogen, and the ester moiety creates a unique electronic landscape that governs its chemical transformations.
Future mechanistic studies will likely focus on:
C-H Activation: Investigating the regioselectivity of C-H activation on the pyridine ring is a key area. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the ring, making C-H functionalization challenging but also highly specific. Mechanistic studies, potentially combining experimental kinetics with computational modeling, could elucidate the directing effects of the existing substituents, enabling precise late-stage modifications. researchgate.net
Reactivity of the Acetate (B1210297) Group: The methylene (B1212753) bridge (the -CH2- group) of the acetate moiety is activated by both the adjacent ester and the pyridine ring. Research into its deprotonation and subsequent reaction with various electrophiles could unlock a wide range of derivatization strategies. Understanding the stability of the resulting carbanion and its reaction kinetics is crucial for controlling these transformations.
Nucleophilic Aromatic Substitution (SNAr): While the trifluoromethyl group deactivates the ring towards electrophilic attack, it can activate it for nucleophilic aromatic substitution, particularly if a leaving group is present. Mechanistic investigations could explore the potential for displacing other substituents on the ring, providing a versatile method for introducing new functional groups. acs.org
Rational Design of Derivatives for Targeted Chemical Biology Investigations
The trifluoromethylpyridine scaffold is a well-established pharmacophore found in numerous agrochemicals and pharmaceuticals due to its favorable metabolic stability and binding properties. acs.orgnih.govacs.org This provides a strong foundation for the rational design of derivatives of this compound for chemical biology applications, such as molecular probes. rsc.orgnih.govresearchgate.netrsc.org
Future research in this area could involve:
Fluorescent Probes: By appending a fluorophore to the core structure, derivatives could be designed as fluorescent probes to visualize biological processes. rsc.orgnih.gov The trifluoromethylpyridine moiety could act as a targeting group for specific enzymes or receptors, while the ester provides a convenient handle for attaching various dyes. Understanding the structure-property relationships will be key to designing probes with optimal photophysical properties for biological imaging. rsc.orgillinois.edu
Bioorthogonal Chemistry: The ester group can be converted into other functionalities, such as amides or hydrazides, as demonstrated with related pyridylacetate compounds. mdpi.com These can then be linked to bioorthogonal handles (e.g., alkynes or azides) to create probes for tracking biomolecules in living systems.
Activity-Based Probes: By incorporating a reactive group (a "warhead") designed to covalently bind to the active site of a target enzyme, derivatives of this compound could be developed as activity-based probes. This would allow for the profiling of enzyme activity in complex biological samples.
| Modification Site | Chemical Transformation | Potential Application | Rationale |
|---|---|---|---|
| Ethyl Ester Group | Amidation with fluorescent amine | Fluorescent Imaging Probe | Introduce optical reporting capabilities for tracking cellular localization. rsc.org |
| Ethyl Ester Group | Conversion to Hydrazide, then coupling to biotin | Affinity-Based Probe | Enable purification and identification of protein binding partners. |
| Pyridine Ring (C5-H) | Late-stage C-H functionalization with a photo-crosslinker | Photoaffinity Labeling | Covalently label binding partners upon UV irradiation for target identification. |
Exploration of New Applications in Materials Science
The incorporation of fluorine atoms into organic molecules can significantly enhance material properties, including thermal stability, chemical resistance, and hydrophobicity. nbinno.com The unique electronic properties of fluorinated pyridines make them attractive building blocks for advanced materials. nbinno.com
Emerging research could explore the use of this compound and its derivatives in:
High-Performance Polymers: The compound could be functionalized to create monomers for polymerization. The resulting polymers would benefit from the inherent stability of the C-F bonds and the pyridine ring, potentially leading to materials with high thermal decomposition temperatures and resistance to chemical degradation, suitable for aerospace or specialized coating applications. nbinno.com
Organic Electronics: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nbinno.com Derivatives could be designed to function as electron-transporting or emitting materials. nbinno.com Research has shown that incorporating trifluoromethyl groups into polymer donors can lower HOMO energy levels and improve performance in polymer solar cells. rsc.org
Fluorinated Films and Coatings: The presence of the trifluoromethyl group can impart significant hydrophobicity. Polymers or self-assembled monolayers derived from this compound could be used to create highly water-repellent and durable coatings for a variety of surfaces.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis
Key applications include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves hydrolysis of ester precursors under basic conditions. For example, sodium hydroxide in ethanol/water mixtures is used to hydrolyze trifluoromethylpyridine intermediates, followed by acidification to yield the carboxylic acid derivative . Pd-catalyzed α-arylation is another route, where ethyl 2-(pyridin-2-yl)acetate reacts with aryl halides using X-Phos as a ligand to enhance coupling efficiency . Optimization includes adjusting ligand ratios (e.g., 2–5 mol% X-Phos) and reaction temperatures (80–100°C) to maximize yields.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer :
- LCMS : Used to confirm molecular ion peaks (e.g., m/z 338 [M+H]+ for related pyrimidine-carboxylic acid derivatives) .
- HPLC : Employed for purity assessment (>98% purity criteria) and tracking reaction progress .
- NMR : ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) identifies structural features, though trifluoromethyl groups may complicate splitting patterns.
Advanced Research Questions
Q. How can Pd-catalyzed α-arylation be optimized for introducing heteroaryl groups to the pyridine-acetate scaffold?
- Methodological Answer : Ligand selection is critical. X-Phos (a bulky biphenylphosphine ligand) improves steric and electronic compatibility with pyridyl substrates, achieving >80% yield in coupling reactions . Solvent choice (toluene or dioxane) and base (Cs₂CO₃) further enhance reactivity. For example, reactions with 6-bromoquinoline require 12–24 hours under reflux, monitored by TLC or LCMS.
Q. How to resolve spectral data contradictions (e.g., NMR splitting artifacts) caused by the trifluoromethyl group?
- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethyl group deshields adjacent protons, causing unexpected splitting. Use deuterated DMSO to reduce solvent interference and apply ²H-decoupling experiments to isolate CF₃-related signals. For LCMS, high-resolution instruments (HRMS) differentiate between isobaric fragments and adducts .
Q. What strategies mitigate safety risks during large-scale synthesis or handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory irritant per H335 classification) .
- PPE : Wear nitrile gloves and eye protection (H319 risk) .
- Waste Management : Neutralize acidic/byproduct streams with NaHCO₃ before disposal .
Q. How to design and evaluate pyridine-acetate analogs with modified substituents for structure-activity studies?
- Methodological Answer :
- Analog Synthesis : Replace the trifluoromethyl group with chloro- or difluoromethyl variants using SNAr reactions (e.g., 3-chloro-2-methylbenzenesulfonyl chloride as a coupling agent) .
- Activity Testing : Assess electronic effects via Hammett plots or computational modeling (DFT calculations for charge distribution).
- Data Interpretation : Compare LCMS retention times and NMR shifts to correlate substituent polarity with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
